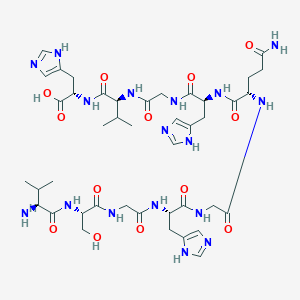

Alloferon 3

Descripción

Propiedades

Número CAS |

347884-63-3 |

|---|---|

Fórmula molecular |

C37H54N16O12 |

Peso molecular |

1014.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C42H63N17O13/c1-20(2)34(44)40(69)58-29(16-60)38(67)50-14-32(63)55-26(7-22-10-45-17-51-22)36(65)48-13-31(62)54-25(5-6-30(43)61)39(68)56-27(8-23-11-46-18-52-23)37(66)49-15-33(64)59-35(21(3)4)41(70)57-28(42(71)72)9-24-12-47-19-53-24/h10-12,17-21,25-29,34-35,60H,5-9,13-16,44H2,1-4H3,(H2,43,61)(H,45,51)(H,46,52)(H,47,53)(H,48,65)(H,49,66)(H,50,67)(H,54,62)(H,55,63)(H,56,68)(H,57,70)(H,58,69)(H,59,64)(H,71,72)/t25-,26-,27-,28-,29-,34-,35-/m0/s1 |

Clave InChI |

HWFSEPIFUCDDLW-UCOKMBNGSA-N |

SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

VSGHGQHGVH |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alloferon 3; |

Origen del producto |

United States |

Methodologies for Alloferon Synthesis and Analogue Derivatization

Solid-Phase Peptide Synthesis Techniques for Alloferon (B14017460) Compounds

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of Alloferon and its analogues. peptide.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often a resin. nih.govpeptide.com The general process begins by anchoring the C-terminal amino acid of the target peptide to the resin. peptide.compeptide.com To prevent unwanted side reactions, the alpha-amino group and any reactive side chains of the amino acids are protected with temporary chemical groups. peptide.com

A key advantage of SPPS is the ability to use excess reagents to drive coupling reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing of the resin. peptide.comnih.gov This cycle of deprotection of the N-alpha group, followed by the coupling of the next protected amino acid, is repeated until the desired peptide sequence is assembled. peptide.com

For the synthesis of Alloferon, a solid-phase approach using the Merrifield resin has been successfully developed. researchgate.net This method has proven to be more technologically advanced and provides a significantly higher total yield of 40%, compared to 17% for conventional synthesis in solution. researchgate.net The Boc (tert-butyloxycarbonyl) protection strategy is frequently utilized in this context. In this scheme, the Boc group temporarily protects the N-alpha amino group and is removed under mildly acidic conditions, while more stable groups, often benzyl-based, protect the amino acid side chains. peptide.comresearchgate.net

Fragment Condensation Approaches in Alloferon Synthesis

Fragment condensation is another powerful strategy employed in Alloferon synthesis, which can be performed either in solution or on a solid support. researchgate.netspringernature.com This method involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. peptide.com This approach can be particularly advantageous for long peptides as it often results in a higher quality final product and simplifies the purification process compared to a purely stepwise synthesis. researchgate.net

In the synthesis of Alloferon, the presence of five Glycine (Gly) residues provides strategic points to break down the amino acid sequence into manageable blocks for condensation. researchgate.net Researchers have synthesized chosen fragments, such as the repeating dipeptide block His-Gly and the N-terminal pentapeptide His-Gly-Val-Ser-Gly, in solution before incorporating them into the larger peptide structure. researchgate.net However, a potential challenge with fragment condensation in solution is the risk of racemization of the C-terminal residue of the fragment during the activation step required for coupling. peptide.com

Purification and Characterization Techniques for Synthetic Alloferons

Following the completion of the synthesis and cleavage from the resin support, the crude synthetic Alloferon must undergo rigorous purification to remove byproducts and impurities. nih.govmdpi.com These impurities can include deletion sequences (missing an amino acid) or sequences with incompletely removed protecting groups. mdpi.comsemanticscholar.org

The primary method for purifying synthetic peptides like Alloferon is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comnih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. mdpi.com

Once purified, the identity and purity of the synthetic Alloferon are confirmed using various analytical techniques. Mass Spectrometry (MS) is a crucial tool for verifying the molecular weight of the peptide. mdpi.comsemanticscholar.org When combined with HPLC (LC-MS), it becomes a powerful method for identifying the chemical structures of the main product and any co-eluting impurities. mdpi.comsemanticscholar.org

Design and Synthesis of Alloferon Analogues for Structure-Activity Relationship Studies

To investigate the relationship between the peptide's structure and its biological activity (Structure-Activity Relationship or SAR), numerous Alloferon analogues have been designed and synthesized. nih.govresearchgate.netrsc.org These studies involve systematically modifying the native Alloferon sequence by truncating the peptide chain or substituting specific amino acids, and then evaluating the biological effects of these changes. nih.govnih.govnih.gov

Truncated analogues of Alloferon, with shortened sequences from either the N-terminus or C-terminus, have been a key focus of SAR studies. nih.govnih.gov Alloferon 2 is a naturally occurring N-terminal truncated version of Alloferon 1. nih.gov Synthetic truncated forms, sometimes referred to as Alloferon 3 and 4, have also been created from Alloferon 1. biosyn.com

Research has shown that these modifications can significantly impact biological activity. For instance, an analogue of Alloferon lacking the N-terminal dipeptide His-Gly demonstrated the strongest antiviral activity in one study. nih.gov In another comprehensive study where 18 different analogues were synthesized, including 12 truncated peptides, the [3-13]-Alloferon analogue was identified as having the most potent antiviral activity. nih.gov

Table 1: Examples of Truncated Alloferon Analogues and Their Activity

| Analogue Name | Sequence Modification | Observed Activity | Reference |

| Alloferon 2 | N-terminal truncation of Alloferon 1 | Immunomodulatory | nih.gov |

| [des-His¹-Gly²]-Alloferon | Deletion of N-terminal His-Gly | Strongest antiviral activity in vitro | nih.gov |

| [3-13]-Alloferon | Deletion of N-terminal His-Gly | Strongest antiviral activity (IC₅₀ = 38 μM) | nih.gov |

| [1-10]-Alloferon | C-terminal truncation | Increased pro-apoptotic activity | researchgate.net |

The substitution of specific amino acids within the Alloferon sequence is another critical strategy for probing its SAR. nih.gov Modifications have often targeted the multiple histidine (His) residues in the peptide. nih.govnih.gov

Studies have involved replacing His residues with other amino acids such as Arginine (Arg), Lysine (Lys), Tryptophan (Trp), Tyrosine (Tyr), and Alanine (Ala). nih.gov In other work, the His residues at positions 9 and 12 were systematically exchanged for both natural and non-natural amino acids. nih.gov These substitutions have led to the discovery of analogues with altered or enhanced biological properties. For example, the analogue [Ala⁹]-Alloferon was found to exhibit the strongest antiviral activity against Human Herpes Virus 1 among the compounds tested in a particular study. nih.gov Conversely, analogues like [Lys⁹]- and [Lys¹²]-Alloferon showed a twofold increase in inducing apoptosis compared to the native peptide. nih.gov

Table 2: Examples of Alloferon Analogues with Amino Acid Substitutions

| Analogue Name | Position & Modification | Observed Activity | Reference |

| [Lys⁹]-Alloferon | His⁹ → Lys | Twofold increase in caspase activity | nih.gov |

| [Ala⁹]-Alloferon | His⁹ → Ala | Strongest antiviral activity against HHV-1 | nih.gov |

| [Phg⁹]-Alloferon | His⁹ → Phg | Twofold increase in caspase activity | nih.gov |

| [Lys¹²]-Alloferon | His¹² → Lys | Twofold increase in caspase activity | nih.gov |

| [Phe¹²]-Alloferon | His¹² → Phe | Twofold increase in caspase activity | nih.gov |

| [Phe(p-NH₂)¹]-Alloferon | His¹ → Phe(p-NH₂) | Twofold increase in caspase activation | researchgate.net |

| [Tyr⁶]-Alloferon | His⁶ → Tyr | Twofold increase in caspase activation | researchgate.net |

Elucidation of Molecular and Cellular Mechanisms of Alloferon 3 Action

Immunomodulatory Mechanisms via Innate Immune System Activation

Alloferon (B14017460) functions as an immunomodulator by augmenting both innate and adaptive immune responses against pathogens. nih.govnih.gov Its activity is prominently characterized by the activation of key elements of the innate immune system. patsnap.com This activation enhances the body's first line of defense against virally infected and cancerous cells. researchgate.net The core of this immunomodulatory effect lies in its ability to stimulate NK cell activity and promote the synthesis of interferons. nih.govpatsnap.comresearchgate.netresearchgate.net

A central feature of Alloferon's mechanism is its capacity to enhance the cytotoxic activity of Natural Killer (NK) cells. nih.govpatsnap.com NK cells are crucial lymphocytes of the innate immune system that provide early defense against abnormal cells. researchgate.net Alloferon boosts the killing ability of NK cells, enabling them to more effectively target and eliminate infected or malignant cells. nih.govpatsnap.com Studies have demonstrated that Alloferon increases the specific killing activity of NK cells against various cancer cell lines in a time- and dose-dependent manner. researchgate.net This enhancement of NK cell-mediated cytotoxicity is a key contributor to its observed anti-tumor and anti-viral properties. nih.govnih.gov

Alloferon's enhancement of NK cell function is partly achieved by increasing the expression of activating receptors on the surface of NK cells. nih.govnih.gov These receptors are critical for recognizing and binding to ligands on target cells, which initiates the cytotoxic response. Research has specifically identified the upregulation of the Natural Killer Group 2D (NKG2D) and 2B4 (also known as CD244) receptors following Alloferon treatment. nih.govnih.gov The upregulation of the 2B4 receptor is thought to mediate the antitumor activity of Alloferon. nih.gov By increasing the expression of these activating receptors, Alloferon improves the ability of NK cells to recognize and engage with stressed, infected, or transformed cells. nih.govnih.gov

Table 1: Effect of Alloferon on NK Cell Activating Receptors

| Receptor | Effect | Implication | Source |

| 2B4 (CD244) | Upregulated | Enhances NK cell killing activity and promotes the formation of immune synapses with target cells. nih.gov | nih.gov, nih.gov |

| NKG2D | Upregulated | Improves recognition and elimination of tumor cells expressing NKG2D ligands. nih.gov | nih.gov |

Upon activation, NK cells release cytotoxic proteins stored in lytic granules to destroy target cells. researchgate.net Alloferon has been shown to augment this process, specifically increasing the secretion of perforin (B1180081) and granzymes. nih.govnih.gov Perforin is a pore-forming protein that polymerizes in the target cell's membrane, creating channels. researchgate.netnih.gov These pores allow granzymes, which are serine proteases, to enter the target cell's cytoplasm and initiate apoptosis (programmed cell death), leading to the destruction of the nucleus and damage to DNA. nih.govresearchgate.net The enhanced release of these lytic granules is a direct mechanism through which Alloferon boosts the cancer-killing capacity of NK cells. nih.gov

Table 2: Alloferon's Influence on NK Cell Granule Secretion

| Granule Component | Function | Effect of Alloferon | Source |

| Perforin | Forms pores in the target cell membrane. researchgate.netnih.gov | Enhances secretion from NK cells. nih.gov | nih.gov, nih.gov, researchgate.net |

| Granzymes | Enter target cells through perforin pores to induce apoptosis. nih.govresearchgate.net | Enhances secretion from NK cells. nih.gov | nih.gov, nih.gov, researchgate.net |

Beyond direct cytotoxicity, activated NK cells secrete cytokines that modulate the immune response. researchgate.net Alloferon treatment stimulates NK cells to increase their production of key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net These inflammatory cytokines are integral to an effective immune response, helping to recruit and activate other immune cells and creating an anti-viral state in surrounding tissues. researchgate.netnih.gov The production of IFN-γ and TNF-α by NK cells contributes significantly to Alloferon's indirect anti-tumor and anti-viral effects. nih.govresearchgate.net This cytokine release is considered one of the two main mechanisms, alongside granule secretion, by which Alloferon enhances NK cell function. nih.govfrontiersin.orgresearchgate.net

Table 3: Cytokine Induction in NK Cells by Alloferon

| Cytokine | Function in Innate Immunity | Effect of Alloferon | Source |

| Interferon-gamma (IFN-γ) | Activates immune cells, reduces host cell hospitality to viruses, and plays a role in tumor clearance. researchgate.netnih.gov | Increases production by NK cells. nih.govnih.gov | nih.gov, nih.gov, researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | A major proinflammatory cytokine involved in systemic inflammation and tumor clearance. nih.govnih.gov | Increases production by NK cells. nih.govnih.gov | nih.gov, nih.gov, researchgate.net |

Another critical aspect of Alloferon's immunomodulatory action is its ability to modulate the interferon system. patsnap.com Interferons are a group of signaling proteins released by host cells in response to pathogens like viruses. patsnap.com They play a central role in the innate immune response by inducing an "antiviral state" in cells and regulating immune activity. nih.gov Alloferon has been shown to stimulate the synthesis of interferons, which contributes to its therapeutic effects. nih.govresearchgate.net This modulation helps to increase the host's resistance to infections and supports a coordinated immune attack against pathogens. patsnap.com

Interferon (IFN) System Modulation.

Role in Antiviral Defense through Interferon Pathways

Alloferon's antiviral activity is significantly linked to its ability to stimulate the synthesis of interferons (IFNs). nih.govnih.gov IFNs are a group of signaling proteins that represent a primary line of defense against viral infections, capable of "interfering" with viral replication. nih.govyoutube.comyoutube.com Alloferon has been shown to enhance IFN synthesis in both animal and human models. nih.govnih.gov

The mechanism for this enhancement is closely associated with the activation of Natural Killer (NK) cells, as stimulated NK cells are producers of IFN. nih.gov Furthermore, research indicates a direct link between Alloferon's stimulation of IFN synthesis and the NF-κB signaling pathway. nih.govnih.gov Studies have shown that Alloferon can activate IFN by inhibiting the expression of certain viral lytic activation proteins. nih.govfrontiersin.org For instance, in cells infected with Kaposi's sarcoma-associated herpesvirus (KSHV), Alloferon decreased the expression of viral proteins like RTA, ORF45, and vIRF2, which in turn activates IFN, underscoring its role as an IFN enhancer. nih.govfrontiersin.org This stimulation of the IFN system is a cornerstone of its antiviral effects, preparing uninfected cells for potential viral threats and inhibiting viral propagation in infected cells. nih.govyoutube.com

T-Cell Proliferation Enhancement

Current research on the immunomodulatory effects of Alloferon primarily highlights its potent activation of the innate immune system, with a particular focus on Natural Killer (NK) cells. nih.govnih.govfrontiersin.org Alloferon enhances the cytotoxic activity of NK cells, which are crucial for eliminating virally infected cells. nih.gov While T-cells are critical components of the adaptive immune response, and their proliferation is a key marker of activation against pathogens researchgate.net, the available scientific literature on Alloferon does not extensively detail a direct mechanism for T-cell proliferation enhancement. The primary documented effect is on NK cells, which can, in turn, influence the broader adaptive immune response, including T-cell activity, through cytokine production. nih.gov

Toll-Like Receptor Expression Induction

Toll-like receptors (TLRs) are a class of pattern-recognition receptors (PRRs) that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as viral double-stranded RNA. nih.govnih.gov The activation of TLRs triggers signaling cascades that lead to the production of interferons and other inflammatory cytokines. nih.govnih.gov

Alloferon's mechanism of action involves the activation of the NF-κB pathway, which can be initiated by pattern-recognition receptors. nih.gov During a viral infection, Alloferon may help activate receptors and signals that boost the NF-κB pathway. nih.govresearchgate.net For example, TLR3, a key receptor for viral RNA, relies on the TRIF adaptor protein to initiate a signaling cascade that results in IFN production. nih.gov While Alloferon's action is connected to signaling pathways downstream of PRRs, direct evidence from the reviewed studies specifically demonstrating that Alloferon induces the expression of TLRs themselves is not explicitly detailed. Its role appears to be more focused on modulating the signaling pathways that these receptors activate. nih.gov

MHC Molecule Expression in Infected Cells

Major Histocompatibility Complex (MHC) molecules are essential for presenting viral antigens to T-cells, a critical step for initiating the adaptive immune response against viral infections. openmicrobiologyjournal.comtci-thaijo.org MHC class I molecules are found on all nucleated cells and present endogenous antigens to cytotoxic CD8+ T-cells, while MHC class II molecules are typically on antigen-presenting cells (APCs) and present exogenous antigens to helper T-cells. openmicrobiologyjournal.com Viral infections can induce the up-regulation of MHC class I expression on infected cells, such as neurons and oligodendrocytes, making them targets for T-cell-mediated clearance. nih.gov

However, some studies suggest MHC I molecules may also have nonclassical functions, potentially inhibiting type I IFN signaling, which could exacerbate viral infection. nih.gov While the regulation of MHC expression is a crucial aspect of the host-virus interaction openmicrobiologyjournal.comnih.gov, the direct impact of Alloferon 3 on the expression levels of MHC molecules on infected cells is not specifically elucidated in the reviewed research. The compound's primary described mechanisms focus on IFN synthesis and NF-κB pathway modulation. nih.govnih.gov

NF-κB Signaling Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses, including antiviral defense. nih.govnih.gov Alloferon's interaction with this pathway is complex and appears to be a critical component of its immunomodulatory and antiviral effects. nih.govnih.gov

Activation/Inhibition Modulations of NF-κB Pathway

Alloferon demonstrates a dual modulatory role on the NF-κB pathway, capable of both activation and inhibition depending on the cellular context, particularly the strategies employed by an infecting virus. nih.govresearchgate.net

Activation: In the context of a host's innate immune response, Alloferon can act as an activator of the NF-κB pathway. nih.govresearchgate.net This activation is a defense mechanism, as NF-κB stimulates the production of numerous proteins involved in both innate and adaptive immunity, including interferons. nih.govnih.gov By boosting the NF-κB pathway, Alloferon helps synchronize and enhance the host's antiviral response. nih.gov

Inhibition: Conversely, many viruses have evolved to hijack the NF-κB pathway for their own replication and to prevent the apoptosis of infected cells. nih.govresearchgate.net In such scenarios, Alloferon may act as an inhibitor of the NF-κB pathway. nih.govresearchgate.net This inhibition can block the expression of viral genes that rely on NF-κB for transcription and suppress the increase of calcium influx associated with NF-κB activity, thereby exerting its antiviral effect. nih.gov

This ability to modulate the NF-κB pathway contextually highlights a sophisticated mechanism of action. nih.govresearchgate.net

| Scenario | Alloferon Action on NF-κB | Resulting Effect | Reference |

|---|---|---|---|

| Host Antiviral Defense | Activation | Stimulates synthesis of interferons and other immune proteins, enhancing host defense. | nih.govnih.govresearchgate.net |

| Virus Hijacks Pathway for Replication | Inhibition | Blocks transcription of viral genes and prevents apoptosis of infected cells, inhibiting the virus. | nih.govresearchgate.net |

IKK Phosphorylation and IκB Kinase Regulation

The IκB kinase (IKK) complex is the central kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of κB (IκB) proteins. nih.govplos.org This phosphorylation targets IκB for degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription. plos.orgbiorxiv.org The IKK complex is typically composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). nih.gov

Proteomic analysis and subsequent molecular studies have verified that Alloferon activates the NF-κB signaling pathway. nih.gov This activation mechanism involves the regulation of the IKK complex. nih.gov Specifically, treatment with Alloferon has been shown to result in:

Upregulated IKK nih.gov

Enhanced phosphorylation of IκB kinase alpha nih.gov

Decreased total IκB kinase alpha levels nih.gov

During viral infections, Alloferon treatment may facilitate the activation of receptors and signals that enhance the NF-κB pathway through IKK phosphorylation. nih.govresearchgate.net By preventing IKK activation in situations where viruses exploit the pathway, Alloferon can inhibit viral gene expression. researchgate.net These findings suggest that Alloferon directly influences the critical IKK-mediated step to modulate NF-κB activity. nih.govnih.gov

| Component/Process | Observed Effect of Alloferon | Reference |

|---|---|---|

| IKK (IκB kinase) | Upregulated | nih.gov |

| Phosphorylation of IκB kinase alpha | Enhanced | nih.gov |

| Total IκB kinase alpha | Decreased | nih.gov |

| IKK phosphorylation | Boosted during host defense | nih.govresearchgate.net |

Link to IFN Synthesis and Viral Gene Expression

This compound demonstrates a significant capacity to modulate the host's immune response, particularly through its influence on interferon (IFN) synthesis. patsnap.com Interferons are crucial signaling proteins that orchestrate the innate immune defense against pathogens. patsnap.com Alloferon stimulates the production of these key cytokines, including Interferon-gamma (IFN-γ) and Interferon-alpha (IFN-α). patsnap.comnih.gov This stimulation enhances the host's resistance to infections by activating various immune cells. patsnap.com

The mechanism of IFN induction by Alloferon is linked to its ability to regulate viral gene expression. nih.gov In studies involving Kaposi's Sarcoma-Associated Herpesvirus (KSHV), Alloferon treatment was found to inhibit the expression of viral lytic activation proteins such as RTA, ORF45, and vIRF2. nih.govoup.com By suppressing these viral proteins, Alloferon effectively activates the host's interferon response. nih.gov This action is partly mediated through the NF-κB signaling pathway; Alloferon's activation of this pathway can lead to the stimulation of IFN-α, which boosts the innate immune system's ability to combat virally infected cells. nih.gov Furthermore, treatment with Alloferon has been shown to increase the concentrations of IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) in peripheral blood, indicating a systemic immune-enhancing effect. nih.gov

Direct Antiviral Mechanisms

Beyond its immunomodulatory effects, this compound exhibits direct antiviral properties against a range of viruses. patsnap.com Its antiviral activity is characterized by a multifaceted approach that includes regulating the viral life cycle to inhibit proliferation, controlling the reactivation of latent viruses, and interfering with the viral replication machinery. patsnap.comnih.gov

A key aspect of this compound's antiviral strategy is its ability to regulate the life cycle of viruses, thereby preventing their proliferation. nih.gov Research on KSHV-infected B lymphoma cells (BCBL-1) provides a clear example of this mechanism. nih.govresearchgate.net In these cells, the chemical agent TPA is used to induce the lytic cycle, a phase of active viral replication that suppresses normal cell proliferation. nih.govresearchgate.net Treatment with Alloferon effectively countered this effect, restoring normal cell proliferation. nih.govresearchgate.net This recovery was achieved through the downregulation of specific viral genes that are essential for the lytic cycle, demonstrating Alloferon's capacity to halt the virus's progression from a latent to an active, proliferative state. oup.comnih.govresearchgate.net

This compound has been extensively studied for its ability to control the lytic reactivation of latent viruses, particularly KSHV. nih.govoup.comnih.gov KSHV typically remains in a dormant, or latent, phase within infected cells but can be reactivated by various stimuli, leading to viral replication and disease progression. oup.com Alloferon intervenes in this process by down-regulating the expression of critical lytic-cycle-related viral genes and proteins, including RTA, K8, and vIRF2. nih.govresearchgate.net

The underlying mechanism involves the disruption of specific cellular signaling pathways that the virus hijacks for reactivation. nih.govresearchgate.net Alloferon was found to inhibit the influx of calcium into the host cell, a critical early step in the reactivation cascade. nih.govresearchgate.net This inhibition subsequently prevents the phosphorylation of extracellular signal-regulated kinase (ERK) and suppresses the activation of key transcription factors like AP-1 and NF-κB, both of which are necessary for transcribing lytic viral genes. nih.govoup.comnih.govresearchgate.net By controlling these pathways, Alloferon effectively keeps the virus in its latent state. nih.govresearchgate.net

Table 1: this compound's Effect on Viral Gene Expression and Lytic Reactivation (KSHV Model)

| Target | Molecular Component | Observed Effect of this compound | Reference |

| Viral Genes/Proteins | RTA, K8, vIRF2, ORF45 | Down-regulation of expression | nih.govoup.comnih.govresearchgate.net |

| Signaling Pathways | Calcium (Ca2+) Influx | Inhibition | nih.govresearchgate.net |

| ERK Phosphorylation | Suppression | nih.govresearchgate.net | |

| AP-1 Activation | Inhibition | nih.govresearchgate.net | |

| NF-κB Activation | Inhibition | nih.govoup.com |

This compound directly interferes with the core processes of viral replication. patsnap.com Studies have demonstrated its ability to inhibit the replication of various viruses, including Human Herpesvirus 1 (HHV-1), Human Herpesvirus 2, and Coxsackievirus B2, in in-vitro cell cultures. nih.govnih.gov For instance, a concentration of 90 μg/mL of Alloferon was sufficient to inhibit HHV-1 replication within 24 hours. nih.gov In animal models, administration of Alloferon effectively suppressed the reproduction of the herpes simplex virus type 2. nih.gov While the precise molecular interactions are still under investigation, it is believed that Alloferon disrupts the viral replication machinery, leading to a reduced viral load. patsnap.com This interference is likely a direct consequence of its ability to downregulate the expression of essential viral genes and disrupt the signaling pathways necessary for the virus to complete its replication cycle. nih.govnih.govresearchgate.net

Antitumor Mechanisms Beyond Direct Cytotoxicity

The antitumor properties of this compound are primarily indirect, focusing on the potentiation of the host's immune system rather than on direct killing of cancer cells. nih.govresearchgate.net Research confirms that Alloferon's efficacy is mediated through the activation of Natural Killer (NK) cells, which are critical components of the innate immune response against tumors. patsnap.comnih.gov

A distinct mechanism contributing to its antitumor potential involves the metabolic regulation of cancer cells. mdpi.com In pancreatic cancer cell lines, Alloferon was shown to downregulate the expression of SLC6A14, a transporter responsible for the uptake of glutamine. mdpi.com Since many cancer cells are heavily dependent on glutamine for their rapid proliferation, reducing its uptake can slow tumor growth and, notably, increase the cancer cells' sensitivity to conventional chemotherapeutic drugs like gemcitabine (B846). mdpi.com

This compound exerts its antitumor effects by strategically modulating the tumor microenvironment (TME). nih.gov The TME is a complex ecosystem of immune cells, stromal cells, and signaling molecules that tumors manipulate to support their growth and evade immune surveillance. nih.govfrontiersin.org Alloferon's primary action within the TME is the activation of NK cells that have been suppressed by the tumor. nih.govresearchgate.net

This activation is achieved through several pathways:

Upregulation of Activating Receptors: Alloferon increases the expression of NK-activating receptors, such as 2B4 and NKG2D, on the surface of NK cells. nih.govnih.gov These receptors are crucial for recognizing stress-induced ligands on cancer cells, thereby flagging them for destruction. nih.gov

Enhanced Cytokine Production: It stimulates activated NK cells within the tumor niche to produce and secrete key antitumor cytokines, namely IFN-γ and TNF-α. nih.govresearchgate.netnih.gov

Increased Cytotoxicity: Alloferon boosts the direct killing capacity of NK cells by enhancing the exocytosis of cytotoxic granules containing perforin and granzyme B. nih.govresearchgate.netnih.gov Perforin creates pores in the target cancer cell membrane, allowing granzymes to enter and induce apoptosis. nih.gov

This modulation of the TME shifts the balance from an immunosuppressive state to an active, anti-tumor environment, facilitating the immune-mediated clearance of cancerous cells. nih.govnih.gov

Table 2: this compound's Modulation of the Tumor Microenvironment

| Target Component | Specific Molecule/Cell | Observed Effect of this compound | Consequence | Reference |

| Immune Cells | Natural Killer (NK) Cells | Activation | Enhanced tumor cell killing | nih.govresearchgate.netnih.gov |

| NK Cell Receptors | 2B4, NKG2D | Upregulation of expression | Improved recognition of cancer cells | nih.govnih.gov |

| Cytokines | IFN-γ, TNF-α | Increased production and secretion | Enhanced anti-tumor immunity | nih.govresearchgate.netnih.gov |

| Cytotoxic Granules | Perforin, Granzyme B | Enhanced exocytosis from NK cells | Induction of cancer cell apoptosis | nih.govnih.govresearchgate.netnih.gov |

| Cancer Cell Transporters | SLC6A14 (Glutamine Transporter) | Downregulation of expression | Reduced glutamine uptake, increased chemosensitivity | mdpi.com |

Effect on Cancer Cell Metabolism (e.g., SLC6A14 glutamine transporter inhibition)

Cancer cells exhibit altered metabolism to fuel their rapid growth, often showing a high demand for the amino acid glutamine. nih.gov The solute carrier family 6 member 14 (SLC6A14) is an amino acid transporter that is frequently upregulated in various cancers to meet this demand. nih.govCurrent time information in Henry County, US.

Research has demonstrated that this compound can directly influence the metabolic activity of cancer cells by targeting this transporter. Current time information in Henry County, US. In studies involving pancreatic cancer (PCa) cell lines, specifically Panc-1 and AsPC-1, prolonged exposure to this compound resulted in the downregulation of SLC6A14 expression. Current time information in Henry County, US.nih.gov This reduction in the number of transporters on the cell surface leads to a subsequent decrease in glutamine uptake by the cancer cells. nih.govCurrent time information in Henry County, US. Given the critical role of SLC6A14 in tumor progression and survival, its inhibition by this compound points to a significant mechanism for its anti-tumoral effects. Current time information in Henry County, US.nih.gov This targeted action on cancer cell metabolism suggests its potential as an adjuvant in cancer therapy. Current time information in Henry County, US.

Table 1: Effect of this compound on Pancreatic Cancer Cell Metabolism

| Cell Line | Target Molecule | Effect of this compound Treatment | Outcome | Reference |

|---|---|---|---|---|

| Panc-1 | SLC6A14 | Downregulation of expression | Decreased glutamine uptake | Current time information in Henry County, US., nih.gov, nih.gov |

Synergy with Chemotherapeutic Agents (e.g., Doxorubicin, Cyclophosphamide, Gemcitabine)

A key aspect of this compound's therapeutic potential is its ability to work synergistically with established chemotherapeutic drugs, enhancing their efficacy. nih.gov This effect has been notably documented with Gemcitabine, a drug commonly used in the treatment of pancreatic cancer. nih.govCurrent time information in Tazewell County, US.

Studies on pancreatic cancer cell lines revealed that pre-treatment with this compound increased the chemosensitivity of the cells to Gemcitabine. nih.govCurrent time information in Tazewell County, US. This sensitization is demonstrated by a reduction in the half-maximal inhibitory concentration (IC50) of Gemcitabine, meaning a lower concentration of the drug is required to inhibit cancer cell proliferation. In Panc-1 cells, this compound treatment lowered the average IC50 of Gemcitabine from 11.83 µM to 9.22 µM. nih.gov A similar, though not statistically significant, trend was observed in AsPC-1 cells, where the IC50 decreased from 4.04 µM to 3.12 µM. nih.gov This synergistic relationship suggests that this compound could serve as a valuable adjuvant, potentially allowing for reduced doses of chemotherapy and mitigating associated toxicity. Current time information in Henry County, US.Current time information in Tazewell County, US. While synergy has been established with Gemcitabine, its potential interaction with other agents like Doxorubicin and Cyclophosphamide remains an area for further investigation.

Table 2: Synergistic Effect of this compound on Gemcitabine IC50 in Pancreatic Cancer Cells

| Cell Line | Gemcitabine IC50 (without this compound) | Gemcitabine IC50 (with this compound) | % Decrease in IC50 | Reference |

|---|---|---|---|---|

| Panc-1 | 11.83 ± 1.47 µM | 9.22 ± 1.01 µM | 22.1% | nih.gov |

Induction of Apoptosis in Cancer Cells

In addition to modulating metabolism and enhancing chemosensitivity, this compound contributes to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This mechanism is crucial for eliminating malignant cells.

The pro-apoptotic effect of this compound is particularly evident when used in combination with chemotherapeutic agents. nih.gov In a study on Panc-1 pancreatic cancer cells, the combined treatment of this compound and Gemcitabine led to a significant increase in the population of apoptotic cells. nih.gov This was measured by analyzing the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. The percentage of apoptotic cells increased from 2.1% in cells treated with Gemcitabine alone to 3.5% in cells treated with the combination, demonstrating a clear synergistic effect in promoting cell death. nih.gov This induction of apoptosis is a key endpoint of its anti-cancer activity.

Table 3: Effect of this compound on Gemcitabine-Induced Apoptosis in Panc-1 Cells

| Treatment Group | Percentage of Apoptotic Cells (Sub-G1 Phase) | Increase in Apoptosis | Reference |

|---|---|---|---|

| Gemcitabine Alone | 2.1 ± 0.3% | N/A | nih.gov |

Anti-inflammatory Mechanisms

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, TNF-α)

A primary anti-inflammatory mechanism of this compound is its ability to suppress the production of pro-inflammatory cytokines. nih.gov These signaling proteins, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key drivers of inflammation.

Research has shown that this compound treatment can downregulate the production of several of these cytokines in different contexts. For instance, it suppressed the production of IL-1α/β and IL-6 in skin cells exposed to UVB radiation. nih.govnih.gov Furthermore, this compound has been observed to inhibit the inflammatory signaling induced by TNF-α in colon cancer cells. nih.gov An analogue, Alloferon-1, was found to suppress the expression of TNF-α in inflamed tissues. nih.gov In models of allergic asthma, this compound also demonstrated the ability to decrease the production of other inflammatory cytokines like IL-5 and IL-17, preventing inflammatory cell infiltration. This modulation of cytokine production is a cornerstone of its anti-inflammatory effects.

Regulation of IL-22 Receptor Alpha (IL-22Rα) Expression

Interleukin-22 (IL-22) is a cytokine that can have both protective and pro-inflammatory effects, mediated through its receptor complex, which includes the IL-22Rα subunit. nih.gov The expression of IL-22Rα can be induced and increased under inflammatory conditions. nih.govnih.gov

Recent studies have elucidated a direct role for this compound in regulating this pathway. In a model of psoriasis, an immune-mediated inflammatory skin disease, this compound was found to decrease the expression of IL-22Rα in keratinocytes. nih.gov By interrupting IL-22 signaling, this compound demonstrates a novel mechanism for its anti-inflammatory activity. nih.gov In the same study, treatment with this compound also suppressed the expression of other inflammatory factors such as IL-1β. nih.gov This suggests that targeting the IL-22/IL-22Rα axis is another way this compound can be an effective agent in treating inflammatory conditions. nih.gov

Preclinical Efficacy Studies of Alloferon 3 and Its Analogues

In Vitro Studies on Immune Cell Activation

In vitro studies have been crucial in elucidating the direct effects of Alloferon (B14017460) 3 and its analogues on key components of the immune system. These experiments, conducted in controlled laboratory settings, have provided foundational knowledge regarding the compound's immunomodulatory properties, particularly its ability to activate and enhance the function of immune cells.

Alloferon has been shown to influence the activity of human peripheral blood lymphocytes. Research indicates that alloferon treatment can augment the antiviral capabilities of lymphocytes. nih.gov Specifically, studies have demonstrated that alloferon therapy enhances the antiviral activity of both unstimulated and phytohaemagglutinin (PHA)-stimulated lymphocytes in infected cell cultures. nih.govfrontiersin.org PHA is a lectin used to stimulate T-cell proliferation, and the enhancement of its effect by alloferon suggests a potentiation of T-cell-mediated immune responses. nih.govfrontiersin.org The ability to stimulate these crucial immune cells highlights a potential mechanism for alloferon's observed antiviral effects in broader studies. researchgate.net

A significant focus of in vitro research on alloferon has been its effect on Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical to the innate immune system. Alloferon has demonstrated the ability to enhance the cytotoxic activity of NK cells. nih.govnih.gov Studies using lymphocytes from mouse spleens and human peripheral blood have shown that alloferon stimulates cytotoxicity against target cells. frontiersin.org

The K562 cell line, a human immortalised myelogenous leukemia line, is highly sensitive to NK cell-mediated lysis and is commonly used as a target in cytotoxicity assays. nih.govscience.gov Research has shown that the cytotoxic action against K562 cells is primarily carried out by the NK cell subpopulation. nih.govscience.gov Furthermore, alloferon and its synthetic analogue, allostatin, have been observed to enhance the cytostatic activity of chemotherapeutic agents in P388D1 murine leukemia cells, suggesting an augmentation of anti-cancer activity through immune stimulation. nih.gov

Interactive Table: Effect of Alloferon on NK Cell Activity

| Cell Line | Organism | Cell Type | Effect of Alloferon |

|---|---|---|---|

| K562 | Human | Myelogenous Leukemia | Target for NK cell cytotoxicity assays; cytotoxic action mainly by NK cells. nih.govscience.gov |

| P388D1 | Murine | Leukemia | Alloferon and its analogue allostatin enhance the cytostatic activity of doxorubicin. nih.gov |

| A431 | Human | Epidermoid Carcinoma | No specific data found in the provided search results regarding Alloferon 3's direct effect on this cell line. |

In Vivo Antiviral Efficacy in Animal Models

Following promising in vitro results, the antiviral efficacy of this compound and its analogues has been evaluated in various animal models of viral infections. These studies provide a more complex biological context to assess the compound's therapeutic potential.

Alloferon has demonstrated significant antiviral effects in mouse models of influenza A and B virus infections. nih.govfrontiersin.org Intranasal or subcutaneous administration of alloferon was found to prevent mortality in mice challenged with a lethal dose of influenza A virus. nih.govfrontiersin.org This protective effect was associated with an increase in NK cell cytotoxicity and interferon (IFN) production. nih.govfrontiersin.org

In a model of H1N1 influenza A virus infection, alloferon, particularly in combination with the antiviral drug zanamivir, showed effective antiviral activity. nih.govdntb.gov.uaresearchgate.net This combination therapy led to reduced weight loss, increased survival rates, and improved lung fibrosis in infected mice. nih.govdntb.gov.ua The treatment also resulted in decreased infiltration of neutrophils and macrophages into the lungs and inhibited the activation of inflammatory signaling pathways such as p38 MAPK and JNK. nih.govdntb.gov.uaresearchgate.net These findings suggest that alloferon can mitigate the severe lung inflammation associated with influenza infection. nih.gov

Interactive Table: In Vivo Efficacy of Alloferon in Influenza Models

| Animal Model | Virus Strain | Key Findings |

|---|---|---|

| Mouse | Influenza A and B | Intranasal or subcutaneous administration prevented mortality. nih.govfrontiersin.org |

| Mouse | Influenza A (H1N1) | Combined with zanamivir, it prevented weight loss, increased survival, and reduced lung inflammation. nih.govdntb.gov.uaresearchgate.net |

The efficacy of alloferon and its analogues has also been investigated in the context of herpes simplex virus (HSV) infections. In vitro studies laid the groundwork, showing that alloferon I and II could prevent the replication of the human herpes virus-1 (HHV-1) McIntyre strain in HEp-2 cells. nih.govfrontiersin.org Another study reported that alloferon inhibited the replication of HHV-1 after 24 hours of in vitro incubation. nih.govfrontiersin.org

While direct in vivo animal model data for "this compound" was not prominent in the search results, the general findings for alloferons in HSV models are noteworthy. The ability of alloferon to enhance lymphocyte activity suggests a mechanism for controlling viral infections like herpes. nih.gov Animal models are crucial for evaluating potential treatments for HSV, with guinea pig models being the standard for studying genital herpes and rabbit models for ocular herpes. nih.gov

Research has pointed to the potential of alloferon in managing Epstein-Barr virus (EBV) related conditions. While much of the data comes from clinical observations in humans with chronic active EBV infection, where alloferon treatment led to a reduction in EBV DNA and an increase in NK cell activity, the implications for preclinical models are significant. researchgate.net

Animal models, such as humanized severe combined immunodeficient (SCID) mice, are instrumental in studying EBV-associated diseases. nih.gov These models allow for the investigation of EBV pathogenesis and the assessment of new therapeutic strategies. nih.gov Although specific studies using this compound in EBV animal models were not detailed in the provided search results, the known mechanisms of alloferon, such as NK cell activation, are highly relevant to controlling EBV, a virus that can infect and persist in B cells and is controlled by the immune system, particularly T cells and NK cells. nih.gov

Human Papillomavirus (HPV) Models (preclinical context)

Alloferon has demonstrated therapeutic potential in preclinical and clinical settings for infections caused by the Human Papillomavirus (HPV), a primary cause of cervical cancer. nih.gov Persistent HPV infections can lead to cervical intraepithelial neoplasia (CIN), a precancerous condition. nih.gov The therapeutic approach with Alloferon centers on its immunomodulatory capabilities to overcome the immune suppression often seen in persistent HPV infections. nih.gov

A key study evaluated the efficacy of Alloferon in patients with HPV-associated grade 1 CIN. nih.gov The administration of Alloferon led to biochemical changes indicative of HPV elimination, including an increase in Interleukin-18 (IL-18) and subsequent activation of Interferon-gamma (IFN-γ). nih.gov Concurrently, a reduction in caspase-3 and caspase-9 activities was observed. nih.gov A systematic review of multiple studies involving 646 patients further quantified the efficacy, showing that Alloferon, whether used in monotherapy or combination therapy, achieved high rates of HPV elimination or significant reduction in viral load. researchgate.net In monotherapy for CIN 1, the clinical efficacy was reported to be 79.9%. researchgate.net

| Parameter | Finding with Alloferon Treatment | Implication | Source |

|---|---|---|---|

| HPV Elimination (Monotherapy) | 32% of patients | Complete viral clearance | researchgate.net |

| Viral Load Reduction (Monotherapy) | 53% of patients showed significant decrease | Suppression of viral replication | researchgate.net |

| Overall Efficacy (Monotherapy) | 85% showed positive response | High rate of therapeutic benefit | researchgate.net |

| Biochemical Markers | Increased IL-18 and IFN-γ; decreased caspase-3/9 | Activation of antiviral immune response | nih.gov |

Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Models

Alloferon has been shown to possess a dual antiviral function against Kaposi's sarcoma-associated herpesvirus (KSHV), a pathogen linked to several cancers, including Kaposi's sarcoma and primary effusion lymphoma. nih.govnih.govnih.govfrontiersin.org Research in KSHV-infected B lymphoma cell lines (BCBL-1) demonstrates that Alloferon can regulate the virus's life cycle and enhance the host's immune response. nih.govnih.gov

Mechanistically, Alloferon inhibits the lytic reactivation of KSHV. nih.gov This is achieved by down-regulating the expression of critical viral lytic activation proteins, such as RTA, K8, and vIRF2. nih.gov This suppression is linked to Alloferon's ability to inhibit calcium influx into the infected cells, which in turn suppresses the phosphorylation of the extracellular signal-regulated kinase (ERK) and the activation of the AP-1 transcription factor. nih.gov Furthermore, Alloferon enhances the cytolytic activity of Natural Killer (NK) cells against the KSHV-infected cells by promoting the secretion of perforin (B1180081) and granzyme. nih.govnih.gov These findings suggest Alloferon's potential as an antiviral agent that both directly interferes with viral replication and bolsters the innate immune system. nih.gov

| Mechanism of Action | Effect of Alloferon | Molecular Target/Pathway | Source |

|---|---|---|---|

| Inhibition of Viral Lytic Cycle | Down-regulation of lytic-cycle-related viral genes | RTA, K8, vIRF2 | nih.gov |

| Signal Transduction Interference | Inhibition of calcium influx | Store-Operated Calcium Entry (SOCE) | nih.gov |

| Signal Transduction Interference | Suppression of ERK phosphorylation and AP-1 activation | ERK/AP-1 Pathway | nih.govnih.gov |

| Immune System Enhancement | Improved cytolytic activity of NK cells | Increased secretion of perforin and granzyme | nih.govnih.gov |

In Vivo Antitumor Efficacy in Animal Models

Murine Leukemia Models (e.g., P388 leukemia)

The antitumor potential of Alloferon-1 and its analogue, Allostatine, has been evaluated in vivo using a mouse tumor transplantation model with syngeneic P388 murine leukemia cells. nih.govnih.gov In these studies, Alloferon-1 monotherapy demonstrated moderate tumoristatic (inhibiting tumor growth) and tumoricidal (killing tumor cells) activities. nih.gov

A comparative study revealed that the structural analogue Allostatine exhibited a stronger tumoristatic effect than Alloferon-1 in naïve (non-vaccinated) mice grafted with P388D1 leukemia cells. nih.gov The efficacy of these peptides was also tested in combination with a tumor antigen vaccine. nih.gov While the vaccine alone had a weak effect, its combination with Allostatine dramatically enhanced the antitumor response, leading to a tumoristatic effect in 65% of animals and complete cures in 30%. nih.gov This highlights the potential of Alloferon analogues as adjuvants in cancer immunotherapy. nih.gov

| Compound | Model | Treatment Regimen | Key Finding | Source |

|---|---|---|---|---|

| Alloferon-1 | DBA/2 mice with P388 leukemia | Monotherapy | Demonstrated moderate tumoristatic and tumoricidal activity. | nih.gov |

| Allostatine | DBA/2 mice with P388D1 leukemia | Monotherapy | Showed tumoristatic activity prevailing over Alloferon-1. | nih.gov |

| Allostatine | DBA/2 mice with P388D1 leukemia | Combination with tumor antigen vaccine | Dramatically enhanced vaccination efficacy; 95% of animals responded positively. | nih.gov |

| Alloferon-1 | DBA/2 mice with P388D1 leukemia | Combination with tumor antigen vaccine | Did not significantly enhance vaccination efficacy. | nih.gov |

Melanoma Models (e.g., with nanoparticles)

Based on the available scientific literature, preclinical studies evaluating the efficacy of Alloferon or its analogues, specifically in in vivo melanoma models, including those utilizing nanoparticle-based delivery systems, have not been extensively reported. While research exists on various immunotherapies and nanocarriers for melanoma, specific data on Alloferon's role in this context is not present in the reviewed sources. nih.govnih.govmdpi.com

Pancreatic Cancer Models

The potential of Alloferon as an adjuvant therapy for pancreatic cancer has been investigated, primarily in in vitro models using pancreatic cancer cell lines such as Panc-1 and AsPC-1. nih.govnih.govmdpi.com Pancreatic cancer is known for its resistance to chemotherapy, and research has focused on ways to improve the efficacy of standard drugs like gemcitabine (B846). nih.govnih.gov

Studies have shown that Alloferon can regulate the expression of the amino acid transporter SLC6A14, which is often upregulated in cancer cells to meet their high demand for glutamine. nih.govnih.gov By downregulating SLC6A14 expression, Alloferon reduces the uptake of glutamine into pancreatic cancer cells. nih.govnih.govresearchgate.net This action is believed to increase the cells' sensitivity to chemotherapeutic agents. nih.gov Experiments demonstrated that pre-treatment of pancreatic cancer cells with Alloferon significantly reduced the half-maximal inhibitory concentration (IC50) of gemcitabine, indicating increased chemosensitivity. nih.govresearchgate.net These findings suggest that Alloferon could serve as a promising adjuvant to conventional chemotherapy for pancreatic cancer, although further in vivo validation is noted as a necessary next step. nih.govmdpi.com

| Cell Line | Treatment | Key Finding | Source |

|---|---|---|---|

| Panc-1 | Alloferon pre-treatment followed by Gemcitabine | Statistically significant reduction in the IC50 of Gemcitabine. | nih.govresearchgate.net |

| AsPC-1 | Alloferon pre-treatment followed by Gemcitabine | Trend towards a reduction in the IC50 of Gemcitabine. | nih.govresearchgate.net |

| Panc-1 & AsPC-1 | Alloferon treatment | Downregulation of SLC6A14 expression and decreased glutamine uptake. | nih.govnih.gov |

Combination Therapies with Chemotherapeutic Agents

Alloferon and its analogues have shown significant promise when used in combination with conventional cancer treatments in preclinical models. nih.govnih.gov This approach aims to enhance the efficacy of chemotherapy while potentially modulating the host immune response.

In the P388 murine leukemia model, combining Alloferon-1 with a standard cytotoxic chemotherapy cocktail (cyclophosphamide, doxorubicin, and vincristine) resulted in a synergistic effect. nih.gov The antitumor activity of the pulse immunochemotherapy regimen was markedly superior to the activity observed when either Alloferon-1 or the chemotherapy drugs were used alone. nih.gov

In the context of pancreatic cancer, in vitro studies have established a basis for combining Alloferon with gemcitabine. nih.gov By increasing the chemosensitivity of cancer cells through the downregulation of the glutamine transporter SLC6A14, Alloferon acts as a potential chemosensitizing agent. nih.govnih.govresearchgate.net This combined approach led to increased apoptosis in Panc-1 cancer cells compared to gemcitabine alone. researchgate.net These studies collectively suggest that incorporating Alloferon into chemotherapy regimens could be a valuable strategy to improve treatment outcomes. nih.govnih.gov

In Vivo Anti-inflammatory Efficacy in Animal Models

Alloferon has demonstrated notable anti-inflammatory effects in various preclinical animal models of inflammatory diseases. These studies are crucial in understanding the therapeutic potential of this immunomodulatory peptide. The in vivo efficacy of Alloferon has been particularly investigated in models of skin and intestinal inflammation.

Imiquimod-Induced Psoriasis Models

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a well-established method for studying the pathogenesis of psoriasis and for evaluating novel therapeutic agents. nih.gov This model mimics many of the key features of human psoriasis, including epidermal hyperplasia (thickening of the skin), immune cell infiltration, and the upregulation of pro-inflammatory cytokines. nih.gov

In a study utilizing an IMQ-induced psoriasis model, Alloferon was investigated for its regulatory role in the development of psoriasis-like skin inflammation. nih.govnih.gov The research found that Alloferon has an anti-inflammatory effect on skin disorders. nih.govnih.gov One of the key mechanisms identified was the ability of Alloferon to decrease the expression of the Interleukin-22 receptor (IL-22Rα) in keratinocytes. nih.govnih.gov IL-22 is a pro-inflammatory cytokine implicated in the pathogenesis of psoriasis. nih.gov

Treatment with Alloferon in the IMQ-induced psoriasis mouse model led to a reduction in epidermal hyperplasia. Furthermore, in IL-22Rα knockout mice treated with Alloferon, the expression of other pro-inflammatory cytokines such as IL-1β, IL-19, and IL-33 was suppressed. nih.gov These findings suggest that Alloferon could be a potential therapeutic agent for psoriasis by targeting IL-22 signaling and other inflammatory pathways in the skin. nih.govnih.gov

Table 1: Effects of Alloferon in an Imiquimod-Induced Psoriasis Mouse Model

| Parameter | Observation in IMQ-treated Mice | Effect of Alloferon Treatment | Source |

|---|---|---|---|

| Epidermal Hyperplasia | Increased | Decreased | |

| IL-22Rα Expression | Increased in psoriasis-like keratinocytes | Decreased | nih.govnih.gov |

| Pro-inflammatory Cytokines (in IL-22Rα KO mice) | - | Suppressed expression of IL-1β, IL-19, IL-33 | nih.gov |

Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis Models

The dextran sulfate sodium (DSS)-induced colitis model is a widely used animal model that mimics the clinical and histological features of human ulcerative colitis, a major form of inflammatory bowel disease (IBD). Administration of DSS in the drinking water of mice induces damage to the colonic epithelium, leading to weight loss, diarrhea, and rectal bleeding.

The therapeutic potential of Alloferon was investigated in a DSS-induced colitis mouse model. In this study, Alloferon treatment was found to ameliorate the severity of colitis. Mice treated with Alloferon exhibited a reduced disease activity index (DAI), which is a composite score of weight loss, stool consistency, and rectal bleeding.

Furthermore, Alloferon treatment effectively decreased the colon contraction that is characteristic of colitis. Histological analysis revealed that Alloferon reduced edema, epithelial erosion, and the infiltration of immune cells into the colon tissue. At the molecular level, Alloferon treatment led to a decrease in the plasma levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). The study also demonstrated that Alloferon could inhibit the TNF-α-induced degradation and phosphorylation of IκB in colon cancer cells, suggesting a mechanism of action involving the NF-κB signaling pathway.

Table 2: Effects of Alloferon in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

| Parameter | Observation in DSS-treated Mice | Effect of Alloferon Treatment | Source |

|---|---|---|---|

| Disease Activity Index (DAI) | Significantly increased | Reduced | |

| Colon Contraction | Increased | Decreased (increased colon length) | |

| Histological Changes | Edema, epithelial erosion, immune cell infiltration | Reduced | |

| Plasma IL-6 Levels | Increased | Decreased |

| IκB Degradation (in vitro) | Induced by TNF-α | Inhibited | |

Structure Activity Relationship Sar of Alloferon and Analogues

Identification of Key Amino Acid Residues for Biological Activity

Studies have shown that the distinctive biological activities of Alloferon (B14017460) analogues, whether antiviral or cytotoxic, are strongly influenced by several factors, including the position of any replaced histidine residue and the specific amino acids used for replacement. nih.gov For instance, the N-terminal His residue is significant in influencing the immune characteristics of insects. nih.gov However, other research suggests that the presence of hydrophilic residues at position 1 is not significant for the peptide's ability to inhibit viral replication. researchgate.netnih.gov

Impact of N- and C-Terminal Truncations on Efficacy (e.g., [3-13]-Alloferon)

Modifications to the N- and C-terminals of the Alloferon peptide chain, either through elongation or truncation, have been synthesized to create analogues like [des-His]-alloferon. researchgate.net One of the most significant findings from these studies involves an analogue truncated at the N-terminus.

The analogue [3-13]-Alloferon, which lacks the N-terminal dipeptide His-Gly, has demonstrated particularly strong antiviral activity. researchgate.netnih.govnih.gov In some studies, this truncated version exhibited the most potent antiviral effects among the analyzed compounds, inhibiting the replication of viruses such as Human Herpesviruses and Coxsackievirus B2. researchgate.netnih.gov It is known to induce the production of interferons (IFN) in humans. xiahepublishing.com The heightened activity of [3-13]-Alloferon suggests that the N-terminal dipeptide is not essential for antiviral action and its removal may even enhance efficacy. researchgate.netnih.gov

Conversely, other truncated analogues have also been studied. For example, [1-10]-alloferon, a C-terminally truncated analogue, was found to exhibit a twofold increase in caspase activation compared to the native Alloferon in Tenebrio molitor haemocytes, indicating a potent pro-apoptotic effect in that model system. nih.govresearchgate.net

| Alloferon Analogue | Modification | Observed Effect | Reference |

|---|---|---|---|

| [3-13]-Alloferon | N-terminal truncation (removal of His-Gly) | Strongest antiviral activity against Human Herpesviruses and Coxsackievirus B2. | researchgate.netnih.gov |

| [1-10]-Alloferon | C-terminal truncation | Two-fold increase in caspase activation compared to Alloferon in an insect model. | nih.govresearchgate.net |

Effects of Amino Acid Substitutions on Immunomodulatory and Antiviral Properties

Replacing specific amino acid residues within the Alloferon sequence has been a key strategy for exploring its SAR and developing new analogues with potentially improved properties. nih.gov A wide array of analogues has been created by substituting the histidine residues with other amino acids such as Arginine, Lysine, Tryptophan, Tyrosine, and Alanine. researchgate.netnih.gov

The effects of these substitutions are highly dependent on the position and the nature of the replacing amino acid. nih.gov

Substitution at Position 1: Replacing the Histidine at position 1 (His1) with para-substituted phenylalanine derivatives, such as [Phe(p-NH2)1]-, [Phe(p-OMe)1]-, and [Phe(p-Cl)1]-alloferon, resulted in distinct effects on the immune response in insects. nih.gov The [Phe(p-NH2)1]- and [Phe(p-OMe)1]-alloferons showed the strongest activity in this model, inhibiting cellular and humoral defense against Staphylococcus aureus infection. researchgate.netnih.gov The analogue [Phe(p-NH2)1]-alloferon also demonstrated a twofold increase in caspase activation compared to the parent peptide. nih.gov

Substitution at Position 6: The analogue [Tyr6]-alloferon, where Histidine at position 6 is replaced by Tyrosine, also showed a twofold increase in caspase activation in insect haemocytes. nih.gov

Substitution at Position 9: Among several analogues tested, [Ala9]-alloferon, with Alanine replacing Histidine at position 9, was found to exhibit the strongest antiviral activity against the HHV-1 virus in Vero cells. researchgate.net Other substitutions at this position, such as with Lysine ([Lys9]-alloferon) or Phenylglycine ([Phg9]-alloferon), resulted in a twofold increase in caspase activity in insect models. researchgate.net

Substitution at Position 12: Analogues with substitutions at position 12, including [Lys12]- and [Phe12]-alloferon, also showed a similar twofold increase in caspase activity. researchgate.net

These findings underscore that modifications at various points along the peptide backbone can significantly modulate the immunomodulatory and antiviral properties of Alloferon. nih.govresearchgate.net

| Alloferon Analogue | Amino Acid Substitution | Observed Effect | Reference |

|---|---|---|---|

| [Phe(p-NH2)1]-alloferon | His1 → Phe(p-NH2) | Strong immunomodulatory activity and increased caspase activation in an insect model. | nih.govnih.gov |

| [Phe(p-OMe)1]-alloferon | His1 → Phe(p-OMe) | Strong immunomodulatory activity in an insect model. | researchgate.netnih.gov |

| [Tyr6]-alloferon | His6 → Tyr | Two-fold increase in caspase activation in an insect model. | nih.gov |

| [Ala9]-alloferon | His9 → Ala | Strongest antiviral activity against HHV-1 among tested analogues. | researchgate.net |

| [Lys9]-alloferon | His9 → Lys | Two-fold increase in caspase activation in an insect model. | researchgate.net |

| [Lys12]-alloferon | His12 → Lys | Two-fold increase in caspase activation in an insect model. | researchgate.net |

Comparative Efficacy of Alloferon 3 and Other Alloferon Analogues in Preclinical Models

Preclinical studies have compared the efficacy of different Alloferon analogues, revealing significant variations in their biological activities. Alloferon is a designation for a family of related peptides, with Alloferon I and Alloferon II being two naturally identified sequences. nih.gov While the prompt mentions this compound, the available scientific literature primarily focuses on Alloferon-1, its analogues, and a distinct structural analogue named Allostatine.

Allostatine has demonstrated particularly potent antitumor activity. nih.gov In a preclinical mouse tumor transplantation model, Allostatine showed a prevailing tumoristatic effect over Alloferon-1 in naïve animals. nih.govnih.gov While Alloferon-1 monotherapy showed only moderate tumor suppressor activity, the efficacy of a preventive tumor antigen vaccine was dramatically enhanced by the administration of Allostatine, but not by Alloferon-1. nih.govallopharm.ru In the Allostatine-treated group, 95% of animals showed a positive response (65% with tumoristatic effect and 30% completely cured), positioning it as a promising candidate for adjuvant cancer immunotherapy. nih.gov

Studies have also evaluated Alloferon I and II for their antiviral properties. Both were found to inhibit the replication of the human herpesvirus type 1 (HHV-1) McIntyre strain in vitro. researchgate.net Furthermore, treatment with these Alloferons enhanced the antiviral activity of lymphocytes in infected cells. nih.gov These comparative studies are crucial for identifying the most potent analogues for specific therapeutic applications, with Allostatine showing superior antitumor effects and other analogues like [3-13]-Alloferon displaying enhanced antiviral properties. nih.govnih.govnih.gov

Future Directions and Academic Research Perspectives on Alloferon 3

Exploration of Novel Molecular Targets beyond NK Cells and NF-κB

While the activation of NK cells and modulation of the NF-κB signaling pathway are established mechanisms of Alloferon's action, future research is directed towards identifying and validating novel molecular targets to broaden its therapeutic potential. nih.govresearchgate.net The peptide's influence on various components of the innate and adaptive immune systems suggests a more complex mechanism of action than currently understood. nih.gov

Recent studies have begun to illuminate these new avenues. For instance, research in pancreatic cancer models has shown that Alloferon (B14017460) can regulate the expression of the amino acid transporter SLC6A14. mdpi.com By decreasing the expression of SLC6A14, Alloferon may reduce the uptake of glutamine by cancer cells, potentially increasing their sensitivity to chemotherapeutic agents like gemcitabine (B846). mdpi.com This finding points to a role for Alloferon in modulating cancer cell metabolism, a target distinct from its direct immunomodulatory functions.

Furthermore, investigations into its antiviral activity against Kaposi's sarcoma-associated herpesvirus (KSHV) revealed that Alloferon can inhibit the activation of the transcription factor AP-1, which is crucial for the virus's lytic replication cycle. frontiersin.org Alloferon also demonstrates broader anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Its ability to influence T-cell proliferation further indicates that its effects extend to the adaptive immune response, a domain that warrants deeper exploration. patsnap.com

Future studies will likely focus on identifying specific cell surface receptors or intracellular signaling molecules that directly bind to Alloferon, moving beyond the well-documented downstream effects on NK cells and NF-κB.

Advanced Preclinical Models for Efficacy and Mechanism Confirmation

To fully elucidate the complex interactions of Alloferon with the human immune system, research must move beyond conventional preclinical models. While standard mouse models have been instrumental, they have limitations, particularly in recapitulating the nuances of human immunology. technologynetworks.com The development of next-generation preclinical models is critical for confirming efficacy and dissecting the peptide's mechanism of action with greater precision. technologynetworks.com

Humanized mouse models, particularly those engrafted with human hematopoietic stem cells to create a functional human immune system (HIS models), represent a significant step forward. technologynetworks.com These models can provide invaluable insights into how Alloferon modulates human immune cells—including NK cells, T-cells, and others—in an in vivo setting. technologynetworks.com They are particularly well-suited for evaluating the peptide's efficacy in the context of human-specific pathogens and cancers.

In parallel, the emergence of microphysiological systems, such as "organ-on-a-chip" technology, offers a revolutionary platform for mechanistic studies. researchgate.net These devices can model the complex 3D architecture, mechanical forces, and cellular composition of human organs. researchgate.net A "gut-on-a-chip," for example, could be used to study Alloferon's modulation of host-pathogen interactions in a highly controlled and physiologically relevant environment, observing real-time effects on epithelial barrier function and local immune responses. researchgate.net

Development of Next-Generation Alloferon Analogues with Enhanced Specificity or Potency

The modification of Alloferon's primary peptide structure is a promising strategy for developing next-generation analogues with improved therapeutic profiles. nih.govnih.gov Structure-activity relationship studies aim to create molecules with enhanced specificity for particular molecular targets, greater potency, or improved stability. nih.gov

Researchers have synthesized and evaluated numerous Alloferon analogues, yielding critical insights into the importance of specific amino acid residues. For example, replacing the N-terminal Histidine residue with Lysine created an analogue, [Lys(1)]-alloferon, that exhibited a broader range of antiviral activity, inhibiting both DNA (Herpes Simplex Virus) and RNA (Coxsackievirus) viruses, whereas the parent molecule was primarily effective against the former. nih.gov Another study involving the synthesis of 18 different analogues found that a shortened version, [3-13]-alloferon, demonstrated the strongest antiviral activity against Human Herpesviruses and Coxsackievirus B2. nih.gov

A novel structural analogue named Allostatine was designed by combining patterns from insect alloferons and mammalian immunoglobulins. nih.gov In a mouse leukemia model, Allostatine not only showed superior tumoristatic activity compared to Alloferon-1 but also dramatically enhanced the efficacy of a tumor antigen vaccine, leading to complete cures in a significant portion of treated animals. nih.gov These findings underscore the potential of rational peptide design to create new therapeutic agents. nih.govnih.gov

Research Findings on Alloferon Analogues

| Analogue | Modification | Observed Effect | Reference(s) |

|---|---|---|---|

| [3-13]-alloferon | Shortened from N-terminus | Strongest antiviral activity in a study of 18 analogues. | nih.gov |

| [Lys(1)]-alloferon | Histidine at position 1 replaced with Lysine | High inhibitory action towards both Herpes virus and Coxsackie virus. | nih.gov |

| Allostatine | Combined patterns of alloferons and immunoglobulins | Enhanced anti-tumor activity; synergized with cancer vaccine. | nih.gov |

| [Arg(1)]-alloferon | Histidine at position 1 replaced with Arginine | Studied for influence on antiviral activity. | nih.gov |

| [Ala(1)]-alloferon | Histidine at position 1 replaced with Alanine | Studied for influence on antiviral activity. | nih.gov |

Integration of Alloferon Research with Systems Immunology and Omics Approaches

To achieve a holistic understanding of Alloferon's biological impact, future research must integrate systems immunology and multi-omics approaches. frontiersin.orgnih.gov Systems immunology views the immune system as a complex, interconnected network and uses high-throughput technologies to measure changes across multiple biological layers simultaneously. nih.gov

The application of "omics" technologies can provide an unprecedented level of detail regarding Alloferon's mechanism of action:

Transcriptomics (RNA-seq): Can reveal the full spectrum of genes whose expression is altered in immune cells following Alloferon treatment, identifying entire pathways that are activated or suppressed.

Proteomics: Can identify changes in the abundance and post-translational modification of proteins, providing a direct link between cellular signaling and function.

Metabolomics: Can uncover how Alloferon influences the metabolic state of immune or cancer cells, a critical aspect of their function and proliferation. nih.gov

Genomics: Can help identify genetic variations in populations that may predict a stronger or weaker response to Alloferon therapy. nih.gov

By integrating these data-rich layers, researchers can build comprehensive models of Alloferon's effects, identify novel biomarkers of its activity, and generate new hypotheses about its therapeutic applications. nih.govresearchgate.net This approach will move the field beyond a single-pathway focus to a network-level understanding of this immunomodulatory peptide. frontiersin.org

Investigating Alloferon's Role in Modulating Host-Pathogen Interactions at a Deeper Level

While Alloferon's antiviral properties are well-documented, there is a need to investigate the underlying mechanisms of host-pathogen interactions at a more granular level. nih.govfrontiersin.org Current knowledge confirms that Alloferon can inhibit the replication of various viruses, including herpesviruses, human papillomavirus (HPV), and influenza virus. nih.govpatsnap.com The future direction of this research involves deciphering the precise molecular dialogues between the peptide, the host cell, and the pathogen.

Key research questions include understanding how Alloferon alters the intracellular environment to make it less permissive for viral replication. Studies have shown it can interfere with the viral life cycle, as seen with the inhibition of KSHV lytic replication. frontiersin.org It is also known to suppress the increase of store-operated calcium entry (SOCE), which can be a crucial factor for some viruses. nih.gov

Investigating Alloferon's impact on the host's "iron withholding" defense, a critical aspect of immunity where the host limits iron availability to pathogens, could be a novel research avenue. nih.gov Furthermore, exploring its effects on pathogen recognition receptors (PRRs) and the subsequent signaling cascades will provide a more complete picture of how it primes the innate immune system to respond to an infection.

Comparative Studies with Other Immunomodulatory Peptides and Cytokines

To establish the unique therapeutic niche of Alloferon, it is essential to conduct comparative studies against other immunomodulatory agents. Such research will help to benchmark its potency and delineate its specific mechanistic advantages. Alloferon is considered distinct in its origin and structure from well-known immunomodulators like cytokines, chemokines, and therapeutic antibodies. researchgate.net

An important function of Alloferon is its ability to stimulate the synthesis of endogenous interferons (IFNs). nih.gov Early studies in mice compared its IFN-inducing capacity to other known agents. These experiments showed that Alloferon's effect was more sustained than that of some viral inducers and exceeded that of certain approved medical drugs. nih.gov

Comparative Interferon (IFN) Induction in Mice

| Agent | Peak IFN Concentration | Time of Peak(s) | Comparative Potency | Reference(s) |

|---|---|---|---|---|

| Alloferon | Two clear peaks observed | 6 and 24 hours post-treatment | Exceeded cycloferon; similar to staphylococcal enterotoxin A. | nih.gov |

| Newcastle disease virus | Higher than Alloferon | Not specified | More acute inducer than Alloferon. | nih.gov |

| Staphylococcal enterotoxin A | Similar to Alloferon | Not specified | Induction capacity was almost identical to Alloferon. | nih.gov |

| Cycloferon | Lower than Alloferon | Not specified | Alloferon's induction exceeded this reference drug. | nih.gov |